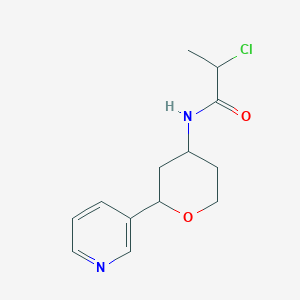
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is characterized by the presence of a chloro group, a pyridine ring, and an oxane ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide typically involves the reaction of 2-pyridin-3-yloxan-4-amine with a chloroacetyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Análisis De Reacciones Químicas
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide can be compared with other similar compounds, such as:
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Chloro-N-(2-pyridin-3-yloxan-4-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
These similar compounds share structural features but differ in their specific chemical properties and reactivity, highlighting the uniqueness of this compound.
Propiedades
IUPAC Name |
2-chloro-N-(2-pyridin-3-yloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(14)13(17)16-11-4-6-18-12(7-11)10-3-2-5-15-8-10/h2-3,5,8-9,11-12H,4,6-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCISZHFYZZODX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCOC(C1)C2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














